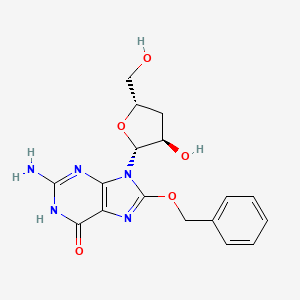
8-Benzyloxy-3'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxy-3’-deoxyguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Méthodes De Préparation
Analyse Des Réactions Chimiques
8-Benzyloxy-3’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzyloxy group or other functional groups present in the molecule.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
8-Benzyloxy-3’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Industry: It is used in the development of antiviral therapeutics and other pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 8-Benzyloxy-3’-deoxyguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways involved include the inhibition of DNA synthesis and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
8-Benzyloxy-3’-deoxyguanosine is unique among purine nucleoside analogs due to its specific substitution at the 8-position with a benzyloxy group. Similar compounds include:
8-Methoxyguanosine: Another modified guanosine with a methoxy group at the 8-position.
3’-Deoxyguanosine: A simpler analog without the benzyloxy substitution.
Ganciclovir: A guanosine analog used as an antiviral agent.
These compounds share similar structural features but differ in their specific substitutions and biological activities.
Activité Biologique
Overview
8-Benzyloxy-3'-deoxyguanosine is a purine nucleoside analog that has garnered interest due to its potential antitumor properties. It functions primarily through the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound is structurally characterized by a benzyloxy group at the 8-position, which distinguishes it from other nucleoside analogs.
The biological activity of this compound is primarily attributed to its incorporation into DNA during replication. Once integrated, it interferes with normal DNA synthesis by inhibiting DNA polymerases and triggering apoptotic pathways. The mechanism can be summarized as follows:
- Incorporation into DNA : The compound mimics natural nucleosides, allowing it to be incorporated into the growing DNA strand.
- Inhibition of DNA Synthesis : By substituting for deoxyguanosine, it disrupts the normal replication process.
- Induction of Apoptosis : The presence of this analog activates cellular pathways that lead to programmed cell death, particularly in malignant cells.
Table 1: Biological Activity Summary
| Activity | Description |
|---|---|
| Antitumor Activity | Broad activity against indolent lymphoid malignancies |
| Mechanism | Inhibition of DNA synthesis and induction of apoptosis |
| Target Enzymes | DNA polymerases and related enzymes |
| Apoptotic Pathways | Activation of caspases and mitochondrial pathways |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various cancer cell lines:
- Study on Leukemia Cells : Research demonstrated that treatment with this compound resulted in significant apoptosis in human leukemia cell lines. The activation of caspases was noted, confirming the compound's role in promoting programmed cell death through mitochondrial pathways.
- Comparison with Other Nucleoside Analogs : In comparative studies with other nucleoside analogs such as 8-Methoxyguanosine and Ganciclovir, this compound showed superior efficacy in inhibiting tumor growth in vitro, highlighting its potential as a more effective therapeutic agent.
- Mechanistic Insights : Further investigations revealed that the benzyloxy substitution enhances the compound's ability to evade cellular resistance mechanisms often seen with other nucleoside analogs. This was attributed to its unique structural properties that allow for better interaction with target enzymes involved in DNA replication.
Propriétés
Formule moléculaire |
C17H19N5O5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-13-12(14(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(13)15-11(24)6-10(7-23)27-15/h1-5,10-11,15,23-24H,6-8H2,(H3,18,20,21,25)/t10-,11+,15+/m0/s1 |
Clé InChI |
ZIWLEKIWJTXVPN-FIXISWKDSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
SMILES canonique |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















